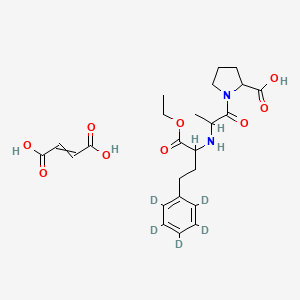
MK-421 (D5 maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-421 (D5 maleate) involves the deuterium labeling of Enalapril. The process typically includes the following steps:
Deuterium Exchange Reaction: Enalapril is subjected to a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium atoms.
Maleate Formation: The deuterium-labeled Enalapril is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of MK-421 (D5 maleate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in controlled environments to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
MK-421 (D5 maleate) undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce its active metabolite, Enalaprilat.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability can be influenced by oxidative and reductive conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous solutions and mild acidic or basic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired outcome.
Major Products Formed
Enalaprilat: The primary active metabolite formed through hydrolysis.
Scientific Research Applications
MK-421 (D5 maleate) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Enalapril.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and the role of deuterium labeling in drug metabolism.
Cardiovascular Research: Employed in studies related to hypertension and heart failure.
Drug Development: Used in the development of new ACE inhibitors and related compounds.
Mechanism of Action
MK-421 (D5 maleate) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, the compound lowers blood pressure and decreases the workload on the heart . The active metabolite, Enalaprilat, is responsible for the pharmacological actions of MK-421 (D5 maleate) .
Comparison with Similar Compounds
Similar Compounds
Enalapril: The non-deuterium-labeled version of MK-421 (D5 maleate).
Captopril: Another ACE inhibitor with a different chemical structure.
Lisinopril: A similar ACE inhibitor used for hypertension and heart failure.
Uniqueness
MK-421 (D5 maleate) is unique due to its deuterium labeling, which enhances its stability and provides distinct advantages in pharmacokinetic and metabolic studies . This labeling allows for more precise tracking and analysis in scientific research compared to its non-deuterium-labeled counterparts .
Properties
Molecular Formula |
C24H32N2O9 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
but-2-enedioic acid;1-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/i4D,5D,6D,8D,9D; |
InChI Key |
OYFJQPXVCSSHAI-MPSGHZBBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)NC(C)C(=O)N2CCCC2C(=O)O)[2H])[2H].C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3Z,5R,7S,11S,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10787542.png)

![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10787564.png)
![(4aR,5aR)-N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide](/img/structure/B10787571.png)
![[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B10787584.png)
![(1R)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10787586.png)
![(2Z,9Z)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B10787594.png)
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S)-3-[(2R,4R,5S,6R)-4-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]tetrahydro-2-hydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]-2-hydroxy-1-methylbutyl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10787605.png)

![[(1S,3R,4R,5R,6R,7S,8R,11S,13R,16R,17R)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B10787634.png)
![(1R,5R,7S,11S,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10787639.png)
![(2Z,6S,9Z)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B10787644.png)

![(7Z)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B10787654.png)
